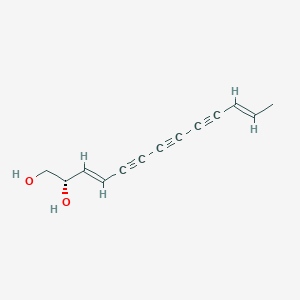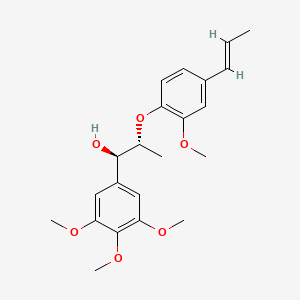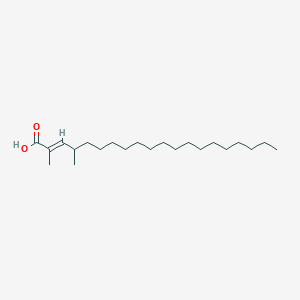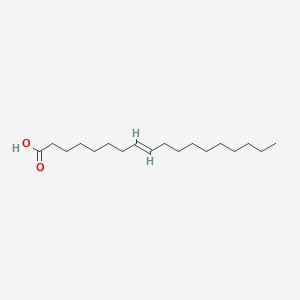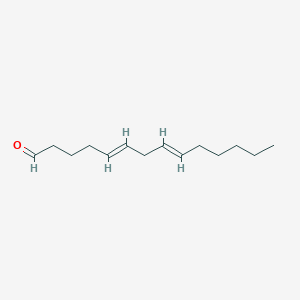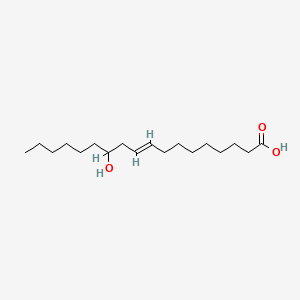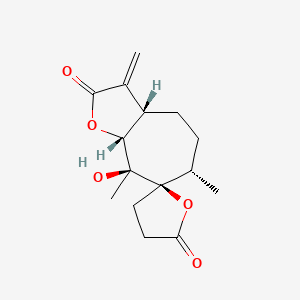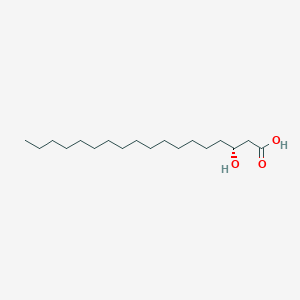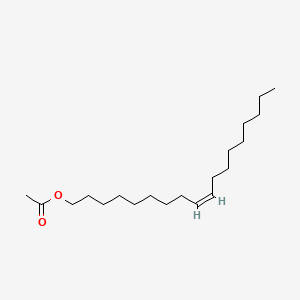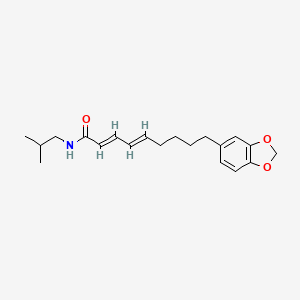![molecular formula C24H23N3O5S B1240395 2-[3-(2-furanylmethyl)-2-(4-methoxyphenyl)imino-4-oxo-5-thiazolidinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B1240395.png)
2-[3-(2-furanylmethyl)-2-(4-methoxyphenyl)imino-4-oxo-5-thiazolidinyl]-N-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(2-furanylmethyl)-2-(4-methoxyphenyl)imino-4-oxo-5-thiazolidinyl]-N-(2-methoxyphenyl)acetamide is an anilide.
Scientific Research Applications
Antifibrotic and Anticancer Activity
Amino(imino)thiazolidinone derivatives, including compounds similar to 2-[3-(2-furanylmethyl)-2-(4-methoxyphenyl)imino-4-oxo-5-thiazolidinyl]-N-(2-methoxyphenyl)acetamide, have shown potential in antifibrotic and anticancer activities. These compounds were synthesized using a one-pot three-component reaction and evaluated for their biological activity. Some derivatives demonstrated high antifibrotic activity comparable to Pirfenidone and did not scavenge superoxide radicals, suggesting their potential for further testing in this area (Kaminskyy et al., 2016).
Structural Analysis
Crystal structure analysis of related (oxothiazolidin-2-ylidene)acetamides provides insight into the molecular configuration of these compounds. This structural understanding is crucial for predicting and analyzing the biological activities of these molecules, including those similar to the compound (Galushchinskiy et al., 2017).
Antibacterial and Antioxidant Properties
Thiazolidinone derivatives, like the compound in focus, have been synthesized and evaluated for their antibacterial and antioxidant activities. The structures of these compounds were confirmed through various analytical methods, and they displayed significant activity against various bacterial strains and demonstrated antioxidant properties (Hamdi et al., 2012).
Molecular and Solid State Structure Characterization
The molecular and solid-state structure of similar compounds has been thoroughly characterized. This characterization, involving techniques like X-ray powder diffraction and DFT studies, contributes to a better understanding of the physical and chemical properties of such molecules (Rahmani et al., 2017).
Prodrug Potential
The synthesis and rearrangement of substituted S-(1-benzofuran-2(3H)-one-3-yl) isothiuronium bromides into compounds like the one indicate potential importance in the use of these compounds as prodrugs. This process takes place even at physiological pH, highlighting their relevance in medicinal chemistry (Hanusek et al., 2013).
Green Synthesis
The compound N-(3-Amino-4-methoxyphenyl)acetamide, related to the target compound, is an important intermediate in dye production. Its green synthesis via a novel Pd/C catalyst highlights the environmental and economic benefits of developing sustainable production methods for such compounds (Zhang Qun-feng, 2008).
properties
Molecular Formula |
C24H23N3O5S |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
2-[3-(furan-2-ylmethyl)-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C24H23N3O5S/c1-30-17-11-9-16(10-12-17)25-24-27(15-18-6-5-13-32-18)23(29)21(33-24)14-22(28)26-19-7-3-4-8-20(19)31-2/h3-13,21H,14-15H2,1-2H3,(H,26,28) |
InChI Key |
TWOCKINRHLWUPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC(=O)NC3=CC=CC=C3OC)CC4=CC=CO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



